molecular formula C12H8N2O3 B14749005 5,6-Dihydroxyphenazin-1(5H)-one CAS No. 69-86-3

5,6-Dihydroxyphenazin-1(5H)-one

Cat. No.: B14749005
CAS No.: 69-86-3
M. Wt: 228.20 g/mol
InChI Key: ZXBAHZGKYRGBPG-UHFFFAOYSA-N
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Description

5,6-Dihydroxyphenazin-1(5H)-one is an organic compound belonging to the phenazine family It is characterized by the presence of two hydroxyl groups (-OH) at the 5 and 6 positions on the phenazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Oxidative Cyclization: One common method for synthesizing 5,6-Dihydroxyphenazin-1(5H)-one involves the oxidative cyclization of o-phenylenediamine derivatives. This reaction typically uses oxidizing agents such as potassium permanganate (KMnO4) or ferric chloride (FeCl3) under acidic conditions.

    Aromatic Substitution: Another method involves the aromatic substitution of 5,6-dihydroxyindole with appropriate reagents to introduce the phenazine structure. This reaction often requires catalysts like palladium on carbon (Pd/C) and solvents such as dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound generally follows similar synthetic routes but on a larger scale. The choice of method depends on factors such as yield, cost, and environmental impact. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 5,6-Dihydroxyphenazin-1(5H)-one can undergo oxidation reactions to form quinone derivatives. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium dichromate (K2Cr2O7).

    Reduction: This compound can be reduced to form hydroquinone derivatives using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: It can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups. Typical reagents include alkyl halides and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium dichromate (K2Cr2O7)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Quinone derivatives

    Reduction: Hydroquinone derivatives

    Substitution: Various substituted phenazine derivatives

Scientific Research Applications

5,6-Dihydroxyphenazin-1(5H)-one has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor for the synthesis of other phenazine derivatives, which are important in the development of dyes, pigments, and organic semiconductors.

    Biology: This compound has been studied for its antimicrobial properties, making it a potential candidate for developing new antibiotics.

    Medicine: Research has shown that phenazine derivatives, including this compound, exhibit anticancer activity, making them valuable in cancer research and drug development.

    Industry: It is used in the production of dyes and pigments due to its vibrant color properties. Additionally, it finds applications in the development of organic electronic devices.

Mechanism of Action

The mechanism of action of 5,6-Dihydroxyphenazin-1(5H)-one involves its interaction with various molecular targets and pathways:

    Antimicrobial Activity: The compound disrupts bacterial cell membranes and interferes with essential metabolic processes, leading to cell death.

    Anticancer Activity: It induces apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

5,6-Dihydroxyphenazin-1(5H)-one can be compared with other phenazine derivatives such as:

    Phenazine-1-carboxylic acid: Known for its antimicrobial properties, particularly against plant pathogens.

    Phenazine-1,6-dicarboxylic acid: Used in the synthesis of dyes and pigments.

    Phenazine-1,8-dicarboxylic acid: Exhibits anticancer activity similar to this compound.

Properties

CAS No.

69-86-3

Molecular Formula

C12H8N2O3

Molecular Weight

228.20 g/mol

IUPAC Name

5,6-dihydroxyphenazin-1-one

InChI

InChI=1S/C12H8N2O3/c15-9-5-2-4-8-11(9)13-7-3-1-6-10(16)12(7)14(8)17/h1-6,16-17H

InChI Key

ZXBAHZGKYRGBPG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)O)N(C3=CC=CC(=O)C3=N2)O

Origin of Product

United States

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